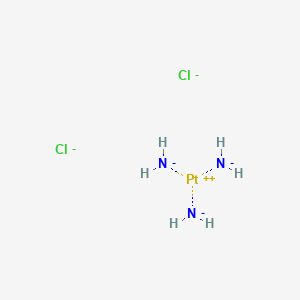
Platinum ammine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum ammine chloride, also known as this compound, is a useful research compound. Its molecular formula is Cl2H6N3Pt-3 and its molecular weight is 314.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Platinum Ammine Chloride
This compound, often referred to as ammonium hexachloroplatinate(IV), is a coordination compound of platinum that has garnered significant attention in various scientific fields due to its unique properties and applications. This article delves into the diverse applications of this compound, particularly in scientific research, catalysis, and pharmaceuticals, supported by comprehensive data tables and documented case studies.
Catalysis
This compound is widely utilized as a catalyst in organic synthesis. Its ability to facilitate reactions such as hydrogenation and oxidation makes it invaluable in both academic and industrial settings. For instance, studies have shown that platinum compounds can effectively catalyze the conversion of alkenes to alkanes under mild conditions, enhancing reaction efficiency and selectivity .
Anticancer Research
One of the most notable applications of platinum compounds, including this compound, is in cancer therapy. Platinum-based drugs, such as cisplatin, have been extensively studied for their effectiveness against various types of cancer. Research indicates that these compounds function by forming DNA cross-links, thereby inhibiting cancer cell division and promoting apoptosis . Case studies demonstrate significant success rates when platinum-based therapies are combined with other treatment modalities.
Material Science
In material science, this compound serves as a precursor for producing high-purity platinum powders. These powders are essential for applications in electronics, catalysis, and as catalysts in fuel cells. The ability to obtain pure platinum from this compound allows for advancements in nanotechnology and materials engineering .
Environmental Applications
This compound has also been explored for its potential in environmental remediation processes. Its catalytic properties can aid in the degradation of pollutants and the detoxification of hazardous waste materials. Recent studies highlight its effectiveness in catalyzing reactions that convert harmful substances into less toxic forms .
Data Tables
Eigenschaften
CAS-Nummer |
13815-16-2 |
|---|---|
Molekularformel |
Cl2H6N3Pt-3 |
Molekulargewicht |
314.1 g/mol |
IUPAC-Name |
azanide;platinum(2+);dichloride |
InChI |
InChI=1S/2ClH.3H2N.Pt/h2*1H;3*1H2;/q;;3*-1;+2/p-2 |
InChI-Schlüssel |
AYLLMOCGNIKXAC-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
triammineplatinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















